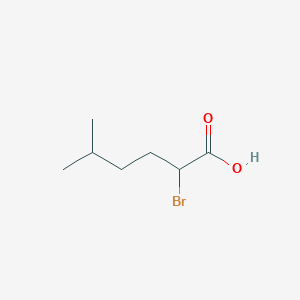

2-Bromo-5-methylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methylhexanoic acid, also known as 2-Bromo-5-methylhexanoate, is a brominated fatty acid found in the environment and in various animal species. It is a naturally occurring compound that has been used in scientific research for its biological properties. This compound has been studied for its potential roles in metabolic pathways, cell signaling, and gene expression.

Scientific Research Applications

Electrochemical and Theoretical Studies

One application area is the study of electrochemical and theoretical quantum approaches to corrosion inhibition in acidic media. For instance, research on novel Schiff bases synthesized for corrosion inhibition on carbon steel surfaces in acidic medium highlights the relevance of brominated compounds in enhancing corrosion resistance. These compounds were found to significantly inhibit corrosion, with their efficiency increasing alongside concentration, as demonstrated through electrochemical methods and quantum chemical calculations (El-Lateef et al., 2015).

Biomedical Research

In the biomedical domain, derivatives similar in structure to 2-Bromo-5-methylhexanoic acid have been investigated for their effects on cellular processes. For example, the influence of docosahexaenoic acid (DHA) on neurogenesis in vitro and in vivo, where DHA was shown to promote the differentiation of neural stem cells into neurons, suggests potential neurodevelopmental applications of structurally related brominated acids (Kawakita et al., 2006).

Chemical Synthesis and Material Science

In material science and chemical synthesis, brominated compounds have been utilized as intermediates for the development of novel materials and chemicals. The synthesis of highly substituted imidazoles using Brønsted acidic ionic liquid as a catalyst underlines the significance of brominated molecules in facilitating chemical reactions, potentially including those involving this compound (Shaterian & Ranjbar, 2011).

Environmental and Analytical Chemistry

Furthermore, the use of brominated acids in environmental and analytical chemistry is evident in the study of fluorescent derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). The development of a new fluorescence derivatization reagent for carboxylic acids demonstrates the versatility of brominated compounds in enhancing detection sensitivity in analytical methods (Yamaguchi et al., 1985).

properties

IUPAC Name |

2-bromo-5-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEKQLIVUNAHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2750776.png)

![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)

![3-[7-(4-Chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)

![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)

![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/no-structure.png)

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2750792.png)

![1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea](/img/structure/B2750794.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2750795.png)

![(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B2750797.png)